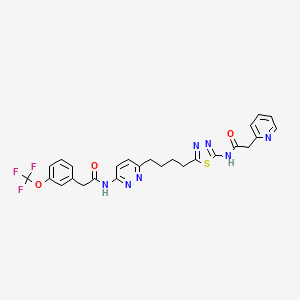

![molecular formula C17H15FN2O B611352 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine CAS No. 1573029-17-0](/img/structure/B611352.png)

4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine

説明

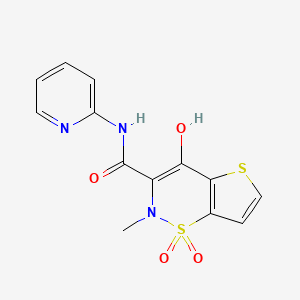

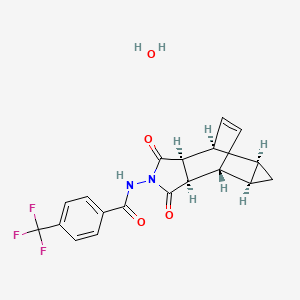

“4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine”, also known as THK-523, is a chemical compound with the molecular formula C17H15FN2O and a molecular weight of 282.31 g/mol . It is a selective Tau ligand, selectively binding to neurofibrillary tangles and neuropils in people with Alzheimer’s disease.

Molecular Structure Analysis

The molecular structure of “4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine” is complex, involving multiple functional groups including a fluoroethoxy group, a quinolinyl group, and a benzenamine group . The exact structure would require more detailed information or a structural diagram for full analysis.科学的研究の応用

Antitumor and Antimalarial Properties

A study by Elslager, Johnson, and Werbel (1983) synthesized a series of compounds related to 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, demonstrating potent antimalarial, antibacterial, and antitumor activities. Specifically, derivatives of these compounds, including trimetrexate, have shown a broad spectrum of antitumor effects (Elslager, Johnson, & Werbel, 1983).

Serotonin Transporter Imaging Agents

Parhi et al. (2007) developed ligands substituted at various positions of the phenyl ring of 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, showing high binding affinities to the serotonin transporter (SERT). These ligands, particularly the 18F labeled compounds, demonstrated excellent brain uptake and retention in rats, indicating potential as positron emission computed tomography imaging agents for mapping SERT binding sites in the brain (Parhi et al., 2007).

Smart Fluorescent Materials

Hariharan et al. (2016) researched halochromic isoquinoline compounds attached to mechanochromic triphenylamine, demonstrating their application in fabricating rewritable and self-erasable fluorescent platforms. These compounds, including derivatives of 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, showed unique temperature-dependent fluorescence enhancement, making them suitable for various fluorescent applications (Hariharan et al., 2016).

Chemosensors for Metal Ions

Li et al. (2014) developed a fluorescent sensor based on 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, showing high selectivity and sensitivity for Zn(2+) ions. This sensor, composed of a quinoline group, could distinguish Zn(2+) from Cd(2+) in solution, indicating its potential as a chemosensor for metal ions (Li et al., 2014).

Synthesis and Catalysis in Polymerization

Zhang and Wang (2009) reported the reaction of compounds related to 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine with various agents to synthesize aluminum and zinc complexes. These complexes were utilized in the ring-opening polymerization of ε-caprolactone, indicating their application in polymer synthesis and catalysis (Zhang & Wang, 2009).

PET Imaging of the Serotonin Transporter

Wang et al. (2009) synthesized and evaluated a series of 4′-fluoroalkoxy–substituted, 18F-radiolabeled serotonin transporter imaging agents. These compounds, related to 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, demonstrated potential as PET radiotracers for serotonin transporter imaging in the brain (Wang et al., 2009).

特性

IUPAC Name |

4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJOXECWZKCGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

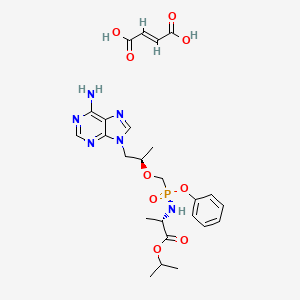

![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)